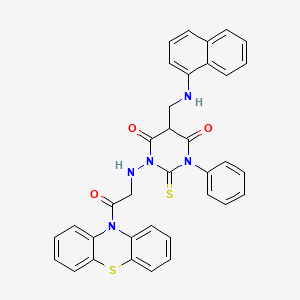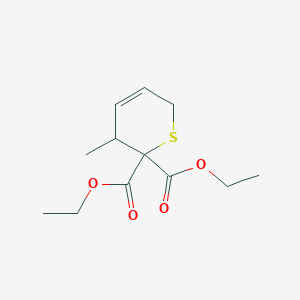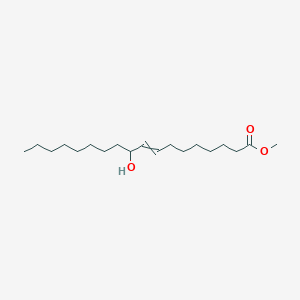
Methyl 10-hydroxyoctadec-8-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 10-hydroxyoctadec-8-enoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 10-hydroxyoctadec-8-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its long carbon chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 10-hydroxyoctadec-8-enoate can be synthesized through the esterification of 10-hydroxyoctadec-8-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated esters.
Substitution: Various esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 10-hydroxyoctadec-8-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism by which methyl 10-hydroxyoctadec-8-enoate exerts its effects involves interactions with cellular membranes and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate membrane fluidity and enzyme activity, influencing various cellular processes.
Comparación Con Compuestos Similares
- Methyl 3-hydroxyoctadec-9-enoate
- Methyl (8R,9E)-8-hydroxyoctadec-9-enoate
- Methyl 12-hydroxy-9(E)-octadecenoate
Comparison: Methyl 10-hydroxyoctadec-8-enoate is unique due to the position of its hydroxyl group and double bond, which confer distinct chemical reactivity and biological activity. Compared to methyl 3-hydroxyoctadec-9-enoate, it has a different regioselectivity in reactions. Methyl (8R,9E)-8-hydroxyoctadec-9-enoate and methyl 12-hydroxy-9(E)-octadecenoate have variations in the position of the hydroxyl group and double bond, leading to differences in their physical and chemical properties.
Propiedades
Número CAS |
118745-44-1 |
|---|---|
Fórmula molecular |
C19H36O3 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 10-hydroxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16,18,20H,3-12,14-15,17H2,1-2H3 |
Clave InChI |
FQJCZMIDEDKWDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C=CCCCCCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


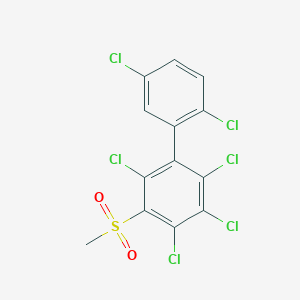
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
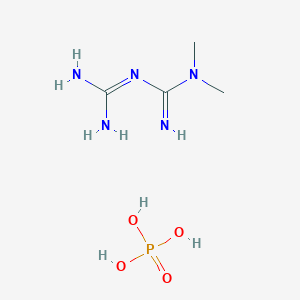
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
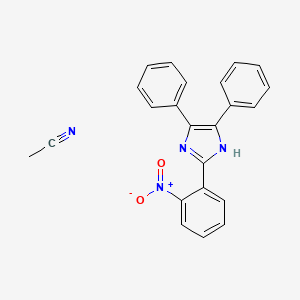
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
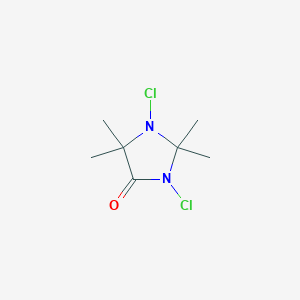
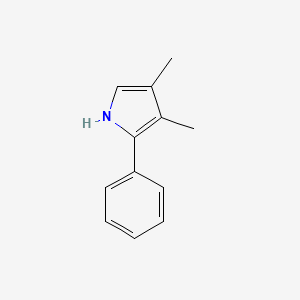
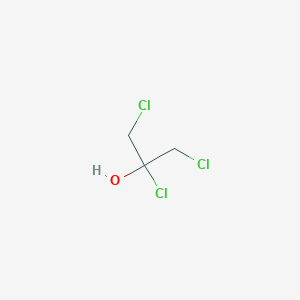
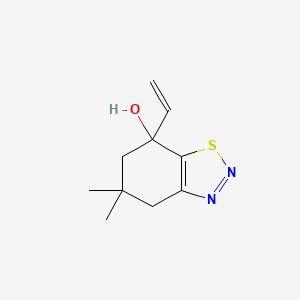
![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)
